Purfalcamine

Vue d'ensemble

Description

La Purfalcamine est un composé purinique 2,6,9-trisubstitué connu pour ses effets inhibiteurs sur la protéine kinase 1 dépendante du calcium de Plasmodium falciparum (PfCDPK-1). Ce composé a suscité un intérêt en raison de son activité antipaludique potentielle, entraînant l'arrêt du développement des parasites du paludisme au stade schizonte .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que les substitutions souhaitées se produisent efficacement .

Méthodes de production industrielle : La production industrielle de la Purfalcamine peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : La Purfalcamine subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions de pH et de température contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications De Recherche Scientifique

La Purfalcamine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs à base de purine et leurs interactions avec les protéines cibles.

Biologie : Étudié pour son rôle dans l'inhibition de la PfCDPK-1 et son potentiel à bloquer le développement des parasites du paludisme.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du paludisme en raison de son activité antipaludique.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant la PfCDPK-1, une enzyme clé impliquée dans l'invasion des érythrocytes hôtes par Plasmodium falciparum. L'inhibition de la PfCDPK-1 empêche la libération des micronèmes, qui sont essentiels au processus d'invasion du parasite. Cela entraîne l'accumulation de parasites au stade tardif de la schizogonie, bloquant l'égress des mérozoïtes et l'invasion subséquente des globules rouges .

Composés similaires :

- 17-Hydroxyazadiradione

- Picracin

- Epicatéchine-gallate

Comparaison : La this compound est unique en raison de sa forte affinité de liaison et de sa sélectivité pour la PfCDPK-1. Bien que des composés similaires comme la 17-hydroxyazadiradione, la picracin et l'épicatéchine-gallate présentent également des effets inhibiteurs sur la PfCDPK-1, la this compound se distingue par son activité antipaludique puissante et sa capacité à provoquer un arrêt du développement au stade schizonte .

Mécanisme D'action

Purfalcamine exerts its effects by inhibiting PfCDPK-1, a key enzyme involved in the invasion of host erythrocytes by Plasmodium falciparum. The inhibition of PfCDPK-1 prevents the release of micronemes, which are essential for the parasite’s invasion process. This leads to the accumulation of parasites in the late schizogony stage, blocking merozoite egress and subsequent invasion of red blood cells .

Comparaison Avec Des Composés Similaires

- 17-Hydroxyazadiradione

- Picracin

- Epicatechin-gallate

Comparison: Purfalcamine is unique due to its high binding affinity and selectivity for PfCDPK-1. While similar compounds like 17-hydroxyazadiradione, Picracin, and Epicatechin-gallate also exhibit inhibitory effects on PfCDPK-1, this compound stands out for its potent antimalarial activity and ability to cause developmental arrest at the schizont stage .

Propriétés

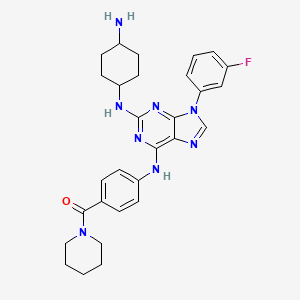

IUPAC Name |

[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOMOOXOZSNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)

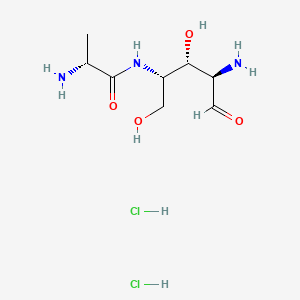

![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)

![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)

![disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1679810.png)